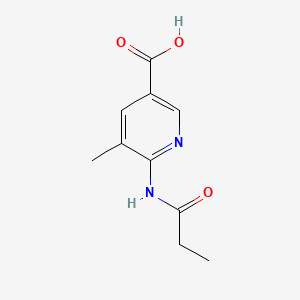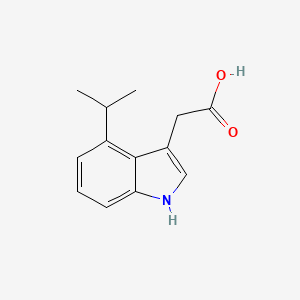
2-(4-Isopropyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis followed by specific functionalization steps to introduce desired substituents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(4-Isopropyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in plant growth regulation and its potential as a plant growth hormone.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division by binding to auxin receptors and activating downstream signaling pathways. In medicinal applications, it may exert its effects by modulating enzyme activity or interacting with cellular receptors involved in inflammation, cancer, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure but lacking the isopropyl group.
Indole-3-butyric acid: Another auxin with a butyric acid moiety instead of acetic acid.
Indole-3-propionic acid: Contains a propionic acid moiety and is studied for its antioxidant properties.
Uniqueness
2-(4-Isopropyl-1H-indol-3-yl)acetic acid is unique due to the presence of the isopropyl group, which may enhance its biological activity and specificity compared to other indole derivatives. This structural modification can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
191675-19-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.268 |
IUPAC Name |
2-(4-propan-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-8(2)10-4-3-5-11-13(10)9(7-14-11)6-12(15)16/h3-5,7-8,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
RQPYPOXRWCPZLH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C(=CC=C1)NC=C2CC(=O)O |
Synonyms |
1H-Indole-3-aceticacid,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573357.png)
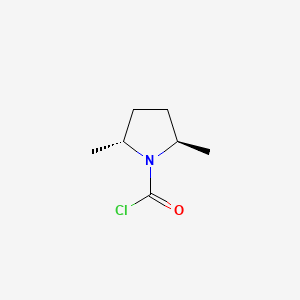
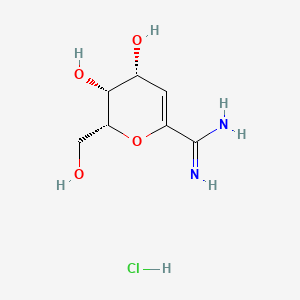

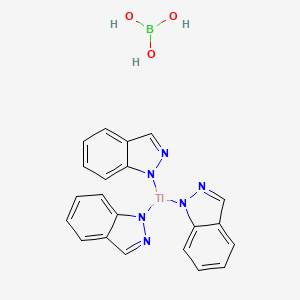
![5,6-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573375.png)
